Tetrazolast meglumine anhydrous
Description
Tetrazolast meglumine anhydrous (CAS: 95104-27-1) is an antihistaminic agent with the molecular formula C₁₀H₆N₈ . As a meglumine salt, it combines the active tetrazole-based moiety with meglumine (1-deoxy-1-(methylamino)-D-glucitol), a sugar alcohol derivative commonly used to improve solubility and bioavailability of hydrophobic drugs.
Properties
CAS No. |
121762-69-4 |
|---|---|
Molecular Formula |
C17H23N9O5 |
Molecular Weight |
433.4 g/mol |
IUPAC Name |
(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol;4-(2H-tetrazol-5-yl)tetrazolo[1,5-a]quinoline |
InChI |
InChI=1S/C10H6N8.C7H17NO5/c1-2-4-8-6(3-1)5-7(9-11-14-15-12-9)10-13-16-17-18(8)10;1-8-2-4(10)6(12)7(13)5(11)3-9/h1-5H,(H,11,12,14,15);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 |
InChI Key |
HSJVWAIYDFGPSF-WZTVWXICSA-N |
SMILES |
CNCC(C(C(C(CO)O)O)O)O.C1=CC=C2C(=C1)C=C(C3=NN=NN23)C4=NNN=N4 |
Isomeric SMILES |
CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1=CC=C2C(=C1)C=C(C3=NN=NN23)C4=NNN=N4 |
Canonical SMILES |
CNCC(C(C(C(CO)O)O)O)O.C1=CC=C2C(=C1)C=C(C3=NN=NN23)C4=NNN=N4 |
Synonyms |
MDL 26,024GO MLD-26-024GO tetrazolast tetrazolast meglumine |
Origin of Product |
United States |
Comparison with Similar Compounds
Tetrazepam
- Pharmacological Class : Muscle relaxant.
- Molecular Formula : C₁₆H₁₇ClN₂O.
- Key Differences : Though both contain tetrazole-like structures, Tetrazepam’s benzodiazepine backbone confers distinct GABAergic activity, unlike Tetrazolast meglumine’s antihistaminic mechanism. This highlights how structural variations within tetrazole derivatives lead to divergent therapeutic applications .
Tetramisole
- Pharmacological Class : Anthelmintic.
- Molecular Formula : C₁₁H₁₂N₂S.
- Key Differences : Tetramisole’s thioimidazole scaffold enables cholinergic modulation in parasites, contrasting with Tetrazolast’s antihistaminic profile. This underscores the role of functional groups in defining target specificity .
Meglumine Antimoniate
- Pharmacological Class : Antiparasitic (Leishmaniasis).
- Meglumine antimoniate’s efficacy in leishmaniasis (60% cure rate alone; 86.7% with CO₂ laser therapy) contrasts with Tetrazolast’s allergic focus. However, shared formulation challenges (e.g., solubility) link them: Formulation Enhancements: Meglumine antimoniate’s complexation with β-cyclodextrin (β-CD) improved oral bioavailability and reduced therapeutic doses in murine models .
Pharmacokinetic and Formulation Comparisons
Bioavailability Enhancements
- Cyclodextrin Complexation : β-CD increased meglumine antimoniate’s potency by 3-fold in leishmaniasis models . For Tetrazolast, analogous approaches might mitigate solubility limitations.
- Liposomal Encapsulation: Sodium stibogluconate (another antimonial) in liposomes reduced parasite burden by 97% vs. free drug . Liposomal Tetrazolast could enhance histamine receptor targeting, though this remains unexplored.
Therapeutic Efficacy
Note: Data extrapolated from provided evidence; Tetrazolast-specific clinical trials are needed.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
